1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE
Overview
Description
1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a pyrrolidine-1-sulfonylbenzoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylprop-2-en-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **1-[(2E)-3-Phenylprop-2-enoyl]oxy]pyrrolidine-2,5-dione
- 1-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]piperazine
- (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
1-[(2E)-3-PHENYLPROP-2-EN-1-YL]-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c28-24(22-11-6-12-23(20-22)31(29,30)27-14-4-5-15-27)26-18-16-25(17-19-26)13-7-10-21-8-2-1-3-9-21/h1-3,6-12,20H,4-5,13-19H2/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPIDQXGNHATC-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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